Hancinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

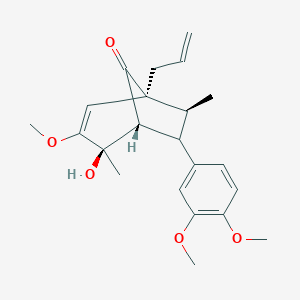

Hancinol is a bicyclic lignan isolated from the plant Piper hancei (山蒟), a species traditionally used in Chinese medicine. Its chemical structure is defined as rel-(7S,8S,1'R,3'S,4'R)-1'-Allyl-7-(3,4-dimethoxyphenyl)-4'-hydroxy-5'-methoxy-8-methyl-2'-oxobicyclo[3.2.1]oct-5'-ene, with the molecular formula C22H28O5 and a molecular weight of 372.47 g/mol . Pharmacologically, this compound has demonstrated anti-inflammatory and anti-apoptotic properties, particularly in modulating pathways such as PI3K/Akt, which are critical in diabetic cardiomyopathy and nephropathy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mannitol can be synthesized through the hydrogenation of fructose or glucose. This process involves the reduction of the aldehyde or ketone group to a hydroxyl group, resulting in the formation of mannitol .

Industrial Production Methods: Traditionally, mannitol was produced from kelp, but this method was replaced due to high water and energy consumption . Currently, biotechnological production methods, including fermentation engineering, protein engineering, and metabolic engineering, are preferred due to their efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: Mannitol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, under alkaline conditions, mannitol reacts with ferric chloride to form a brownish-yellow precipitate .

Common Reagents and Conditions:

Oxidation: Mannitol can be oxidized using strong oxidizing agents like nitric acid.

Reduction: Hydrogenation of fructose or glucose to produce mannitol.

Substitution: Mannitol can undergo substitution reactions, such as the preparation of dibromomannitol using bromine water.

Major Products: The major products formed from these reactions include dibromomannitol and other derivatives used in various applications .

Scientific Research Applications

Mannitol has a wide range of scientific research applications:

Chemistry: Used as a standard in various analytical techniques.

Biology: Employed in studies related to osmotic stress and plant physiology.

Industry: Utilized as a low-calorie sweetener and in the production of pharmaceuticals.

Mechanism of Action

Mannitol acts as an osmotic diuretic. It elevates blood plasma osmolality, resulting in the enhanced flow of water from tissues, including the brain and cerebrospinal fluid, into interstitial fluid and plasma . This mechanism helps reduce cerebral edema, elevated intracranial pressure, and cerebrospinal fluid volume and pressure .

Comparison with Similar Compounds

Hancinol shares structural and functional similarities with lignans and phytosterols derived from Piper hancei and related species. Below is a detailed comparison with key analogs:

Structural Analogs

Hancinone C

- Structure: A lignan with a bicyclic framework but differing in substituents (e.g., absence of a hydroxyl group at the 4' position compared to this compound) .

- Molecular Weight : Reported inconsistently across studies: 133.12 g/mol () vs. 59.05 g/mol (). This discrepancy may reflect variations in measurement techniques or data entry errors.

- Source: Also isolated from Piper hancei, but its specific pharmacological roles remain less characterized compared to this compound .

Denudatin B

- Structure : A lignan with a similar bicyclic core but distinct substitutions, including a methoxy group at the 3' position .

- Molecular Weight : 398.9 g/mol (approximated from structural data).

- Pharmacology: Co-occurs with this compound in anti-diabetic formulations and targets similar pathways (e.g., inflammation modulation), though its specific mechanisms remain understudied .

Functional Analogs

Campesterol

- Structure: A phytosterol with a tetracyclic hydrocarbon skeleton, structurally distinct from this compound’s lignan framework .

- Molecular Weight : 400.7 g/mol (C28H48O).

- Function: Primarily involved in cholesterol metabolism, contrasting with this compound’s anti-apoptotic roles .

Comparative Pharmacological Data

Note: Molecular weight discrepancies for Hancinone C are unresolved and require further validation .

Key Research Findings

Anti-Inflammatory Effects: this compound outperforms Denudatin B in suppressing pro-inflammatory cytokines (e.g., IL-1β) in diabetic nephropathy models, likely due to its unique hydroxyl and methoxy substitutions .

Bioavailability: this compound’s moderate LogP (0.53) balances solubility and membrane penetration, whereas Campesterol’s high LogP (1.34) limits its utility in aqueous environments .

Synergistic Activity: In combination with Kaempferol and Quercetol, this compound enhances apoptosis inhibition in cardiomyocytes, suggesting multi-target mechanisms .

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for identifying and characterizing Hancinol in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is recommended for precise quantification, while nuclear magnetic resonance (NMR) spectroscopy should be used to confirm structural integrity. Purity validation requires ≥95% chromatographic homogeneity, with cross-referencing against synthetic standards .

Q. What in vitro models are validated for studying this compound’s bioactivity in diabetic nephropathy (DN)?

- Methodological Answer : Immortalized human podocyte cell lines under high-glucose conditions (25 mM glucose) are widely used to mimic DN. Ensure consistency by including negative controls (5.5 mM glucose) and measuring biomarkers like nephrin expression via Western blot. For inflammatory responses, LPS-stimulated macrophages (e.g., THP-1 cells) can assess IL-1β modulation .

Q. Which pharmacological targets of this compound are mechanistically linked to its anti-inflammatory effects?

- Methodological Answer : Prioritize targets with confirmed protein-ligand interactions, such as SRC kinase (PDB ID: 1Y57) and GAPDH, using molecular docking simulations (AutoDock Vina) and surface plasmon resonance (SPR) for binding affinity validation. Pathway enrichment analysis (KEGG/GO) should contextualize immune modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-response data across in vitro and in vivo studies?

- Methodological Answer : Conduct interspecies pharmacokinetic profiling (e.g., murine vs. human hepatocyte metabolism) to identify species-specific clearance rates. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ values to clinically relevant doses. Address variability by standardizing delivery vehicles (e.g., PEGylation for solubility) .

Q. What experimental designs are robust for studying this compound’s multi-target effects using network pharmacology?

- Methodological Answer : Integrate transcriptomic data (RNA-seq of DN patient biopsies) with this compound’s target profile via STRINGdb or Cytoscape. Validate hub targets (e.g., EGF, SRC) using CRISPR-Cas9 knockdowns in relevant cell models. Apply Mendelian randomization to infer causal relationships between this compound-modulated cytokines (e.g., IL-1β) and DN progression .

Q. How can researchers address this compound’s pharmacokinetic challenges, such as low oral bioavailability?

- Methodological Answer : Employ nanoformulations (e.g., lipid-based nanoparticles) to enhance solubility and intestinal absorption. Validate bioavailability improvements using Caco-2 cell monolayers for permeability assays and in vivo pharmacokinetic studies (AUC₀–₂₄ ≥ 80% vs. intravenous controls). Monitor metabolite profiles via UPLC-QTOF-MS .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other TCM components?

- Methodological Answer : Use Chou-Talalay combination index (CI) analysis to quantify synergy (CI < 1) in dose-matrix assays (e.g., Denudatin B + this compound). Apply multivariate ANOVA to decouple shared vs. unique pathway contributions, with false discovery rate (FDR) correction for multi-comparison bias .

Q. Methodological Considerations Table

Q. Notes for Rigorous Research Design

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE 2.0 for animal experiments .

- Reproducibility : Publish raw data (e.g., RNA-seq FASTQ files) and computational scripts in repositories like Zenodo or GitHub .

- Contradiction Management : Use systematic reviews (PRISMA guidelines) to contextualize conflicting results and identify gaps in experimental conditions (e.g., cell passage number, serum concentration) .

Properties

CAS No. |

108864-50-2 |

|---|---|

Molecular Formula |

C22H28O5 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(1S,4R,5R,7S)-6-(3,4-dimethoxyphenyl)-4-hydroxy-3-methoxy-4,7-dimethyl-1-prop-2-enylbicyclo[3.2.1]oct-2-en-8-one |

InChI |

InChI=1S/C22H28O5/c1-7-10-22-12-17(27-6)21(3,24)19(20(22)23)18(13(22)2)14-8-9-15(25-4)16(11-14)26-5/h7-9,11-13,18-19,24H,1,10H2,2-6H3/t13-,18?,19-,21-,22+/m0/s1 |

InChI Key |

JBYGAWPYVWTNRG-KTHGADAFSA-N |

SMILES |

CC1C(C2C(=O)C1(C=C(C2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC |

Isomeric SMILES |

C[C@H]1C([C@H]2C(=O)[C@@]1(C=C([C@]2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

CC1C(C2C(=O)C1(C=C(C2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC |

Synonyms |

1'-allyl-7-(3,4-dimethoxyphenyl)-4'-hydroxy-5'-methoxy-8-methyl-2'-oxobicyclo (3.2.1) oct-5'-ene hancinol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.